2-(4-FLUOROPHENOXY)-N-{4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-YL}PROPANAMIDE
Overview
Description
2-(4-Fluorophenoxy)-N-{4-[4-(Morpholine-4-sulfonyl)phenyl]-1,3-thiazol-2-yl}propanamide is a complex organic compound that features a combination of fluorophenoxy, morpholine-sulfonyl, and thiazolyl groups
Scientific Research Applications
2-(4-Fluorophenoxy)-N-{4-[4-(Morpholine-4-sulfonyl)phenyl]-1,3-thiazol-2-yl}propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-N-{4-[4-(Morpholine-4-sulfonyl)phenyl]-1,3-thiazol-2-yl}propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Fluorophenoxy Intermediate: This involves the reaction of 4-fluorophenol with an appropriate halogenated reagent under basic conditions to form the fluorophenoxy group.
Synthesis of the Morpholine-Sulfonyl Intermediate: Morpholine is reacted with a sulfonyl chloride to form the morpholine-sulfonyl group.
Thiazole Ring Formation: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a halogenated ketone.
Coupling Reactions: The final step involves coupling the fluorophenoxy, morpholine-sulfonyl, and thiazolyl intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-N-{4-[4-(Morpholine-4-sulfonyl)phenyl]-1,3-thiazol-2-yl}propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-N-{4-[4-(Morpholine-4-sulfonyl)phenyl]-1,3-thiazol-2-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenoxy)-N-{4-[4-(Morpholine-4-sulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide
- 2-(4-Fluorophenoxy)-N-{4-[4-(Morpholine-4-sulfonyl)phenyl]-1,3-thiazol-2-yl}butanamide
Uniqueness
2-(4-Fluorophenoxy)-N-{4-[4-(Morpholine-4-sulfonyl)phenyl]-1,3-thiazol-2-yl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O5S2/c1-15(31-18-6-4-17(23)5-7-18)21(27)25-22-24-20(14-32-22)16-2-8-19(9-3-16)33(28,29)26-10-12-30-13-11-26/h2-9,14-15H,10-13H2,1H3,(H,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFWIKYQGRWRHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)OC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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